molecular formula C24H16Cl2N2O3 B408746 N-(4-benzamidophenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide

N-(4-benzamidophenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide

Cat. No.: B408746
M. Wt: 451.3g/mol
InChI Key: GQVXTDAOTDOUDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-benzamidophenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a dichlorophenyl group and a phenylcarbonylamino group

Preparation Methods

The synthesis of N-(4-benzamidophenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step involves the chlorination of a phenyl ring followed by its attachment to the furan ring through a coupling reaction.

    Attachment of the phenylcarbonylamino group: This step involves the formation of an amide bond between the furan ring and the phenylcarbonylamino group, typically using reagents like carbodiimides or coupling agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N-(4-benzamidophenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl rings can be replaced with other groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-benzamidophenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-benzamidophenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interfere with the function of receptors on cell surfaces, leading to changes in cellular processes.

Comparison with Similar Compounds

N-(4-benzamidophenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide can be compared with other similar compounds, such as:

    5-(2,4-dichlorophenyl)furan-2-carboxamide: This compound has a similar structure but with different substitution patterns on the phenyl ring, leading to variations in its chemical and biological properties.

    5-(2,5-dichlorophenyl)-2-furoic acid: This compound lacks the phenylcarbonylamino group, which may result in different reactivity and applications.

    5-(2,5-dichlorophenyl)-2-furancarboxaldehyde:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both dichlorophenyl and phenylcarbonylamino groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H16Cl2N2O3

Molecular Weight

451.3g/mol

IUPAC Name

N-(4-benzamidophenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C24H16Cl2N2O3/c25-16-6-11-20(26)19(14-16)21-12-13-22(31-21)24(30)28-18-9-7-17(8-10-18)27-23(29)15-4-2-1-3-5-15/h1-14H,(H,27,29)(H,28,30)

InChI Key

GQVXTDAOTDOUDI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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